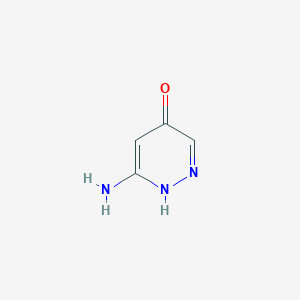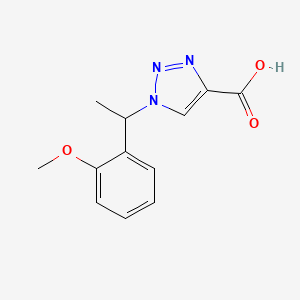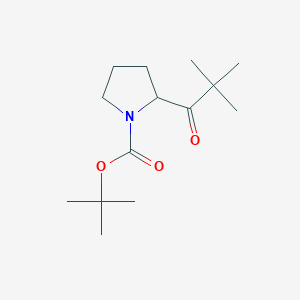![molecular formula C14H7ClN2O B11787428 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 3-chlorophenyl group and the carbonitrile moiety in this compound enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with 3-chlorobenzaldehyde, followed by cyclization and nitrile formation. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction proceeds at room temperature and yields the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and reduce the reaction time . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit cancer cell growth.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
- 2-(6-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine
Uniqueness
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This compound has shown higher potency in antimicrobial and anticancer assays compared to its analogs .
Eigenschaften
Molekularformel |
C14H7ClN2O |
|---|---|
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
InChI-Schlüssel |
MKDRSCTTXGSWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)


![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)








